5'-Tbdms-2,3'-anhydro-2'-deoxyuridine
Description
Properties
Molecular Formula |
C15H24N2O4Si |
|---|---|
Molecular Weight |
324.45 g/mol |
IUPAC Name |
(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1 |
InChI Key |
GRCMIIHREXFDGU-IAUSTGCCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with commercially available 2'-deoxyuridine or its 5'-protected derivatives. The key steps involve:
- Protection of the 5'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions.
- Formation of the 2',3'-anhydro bridge by intramolecular cyclization, often through activation of the 3'-hydroxyl group.
- Purification of the resulting anhydro nucleoside.
Detailed Synthetic Procedure
One well-documented method involves the following steps:
Step 1: 5'-O-TBDMS Protection
- 2'-Deoxyuridine is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and an aprotic solvent such as dichloromethane (CH2Cl2).
- This reaction selectively protects the 5'-hydroxyl group, yielding 5'-O-TBDMS-2'-deoxyuridine.
Step 2: Formation of the 2',3'-Anhydro Bridge
- The 5'-O-TBDMS-2'-deoxyuridine is subjected to intramolecular cyclization to form the 2',3'-anhydro bridge.
- A common approach is the use of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in ethyl acetate, which activates the 3'-hydroxyl group and facilitates nucleophilic attack by the 2'-hydroxyl, forming the anhydro bridge.
- The reaction is typically stirred overnight at room temperature.
- After completion, solvents are removed under reduced pressure.
Step 3: Purification
- The crude product is purified by flash silica gel chromatography.
- Elution typically starts with ethyl acetate (EtOAc) followed by mixtures of methanol and ethyl acetate (e.g., 1:4 MeOH:EtOAc).
- The purified 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine is obtained as a white amorphous solid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5'-O-TBDMS Protection | TBDMSCl, imidazole, CH2Cl2, room temp | Typically >85% | Selective for 5'-OH |
| 2',3'-Anhydro Bridge Formation | PPh3, DIAD, EtOAc, overnight stirring | 70-90% | Requires careful control of reaction time |
| Purification | Flash silica chromatography, EtOAc/MeOH mixtures | - | Affords pure compound |
Alternative Methods and Modifications
- Some protocols use dimethylacetamide (DMA) as solvent and sodium thiobenzoate for subsequent nucleophilic ring opening, but these are more relevant for downstream modifications rather than direct preparation of the anhydro nucleoside itself.
- Protection groups other than TBDMS, such as dimethoxytrityl (DMT), can be used depending on the target application.
- The use of other activating agents like triphosgene or mesyl chloride for ring closure has been reported but is less common for this specific compound.
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the formation of the anhydro bridge by characteristic shifts in sugar ring protons and carbons.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak consistent with the molecular weight of 324.45 g/mol.
- Chromatography: Purity is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Research Discoveries and Applications
- The 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine serves as a key intermediate in the synthesis of modified nucleosides, such as 3'-thio or 3'-S-benzoyl derivatives, which have been studied for incorporation into RNA oligomers with altered properties.
- Its preparation is crucial for the development of nucleoside analogues with antiviral and anticancer activities.
- The anhydro bridge facilitates selective ring opening reactions, enabling the introduction of various functional groups at the 3' position.
Chemical Reactions Analysis
Types of Reactions
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.
Scientific Research Applications
Scientific Research Applications
1. Antiviral Research
5'-Tbdms-2,3'-anhydro-2'-deoxyuridine has been explored for its potential antiviral properties. Research indicates that modified nucleosides can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that derivatives of this compound exhibit activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
2. Antimicrobial Studies
The compound has also been investigated for its antimicrobial properties. It has been shown to possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The structural modifications provided by the TBDMS group enhance its interaction with microbial targets.
3. Nucleic Acid Structure Studies
In molecular biology, 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine serves as a valuable tool for studying nucleic acid structures. Its unique configuration allows researchers to probe secondary structures of RNA and DNA, providing insights into their stability and interactions . This application is particularly relevant in understanding mechanisms of gene expression and regulation.
4. Drug Development
The compound's modified structure makes it a candidate for drug development aimed at targeting specific biological pathways. By altering the chemical properties of nucleosides, researchers can design more effective therapeutics with improved bioavailability and reduced side effects .
Case Studies
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral activity of 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine against HSV, researchers synthesized the compound and evaluated its efficacy in vitro. Results demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent .
Case Study 2: Structural Analysis of Nucleic Acids
Another study utilized 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine to investigate the stability of RNA duplexes under varying conditions. The findings indicated that the incorporation of this modified nucleoside increased thermal stability compared to unmodified counterparts, highlighting its utility in structural biology .
Mechanism of Action
The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The multi-step synthesis of 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine (overall yield ~58%) is comparable to other TBDMS-protected nucleosides (e.g., 3′-O-TBDMS-2′-deoxyuridine at 65%) .
- Protective Group Stability : Unlike acetyl (OAc) groups, TBDMS at the 5′-position minimizes side reactions during NH4OH deprotection, a critical advantage for oligonucleotide synthesis .
- Conformational Effects : The 2,3'-anhydro ring enforces a syn-conformation, contrasting with 6,5'-cyclo derivatives (anti-conformation), which lack binding to UrdPase .
Physicochemical Properties
- Solubility : The TBDMS group enhances lipophilicity, improving membrane permeability relative to unmodified deoxyuridine .
- Stability: The 2,3'-anhydro ring increases resistance to enzymatic degradation compared to non-constrained analogs like 5-hydroxy-2'-deoxyuridine, a substrate for DNA glycosylases .
Q & A
Q. What is the methodological rationale for using TBDMS as a protecting group in the synthesis of 5-hydroxymethyl-modified nucleosides?
Answer: TBDMS is selected due to its resistance to nucleophilic displacement during ammonia treatment (preventing SN2 byproduct formation) and its selective removal under fluoride-based conditions (e.g., NH4F or TBAF). This ensures precise control during multi-step syntheses, particularly for 5-hydroxymethyl groups in nucleosides like 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine .
Q. How can the synthesis of intermediates like 3′,5′-O-di-TBDMS-5-TBDMS-oxymethyl-2′-deoxyuridine (S.5) be optimized?
Answer: Key steps include:
- Di-TBDMS protection of 5-iodo-2′-deoxyuridine (92% yield using di-TBDMS-bis(triflate) in DMF).
- Stille coupling to introduce the aldehyde group (85% yield under Pd catalysis and argon atmosphere).
- NaBH4/CeCl3 reduction to the alcohol (78% yield in methanol at 0°C).
- TBDMS protection of the hydroxymethyl group (95% yield with TBDMS-Cl and imidazole). Low-polarity eluents (hexane/EtOAc) simplify purification .
Q. What precautions are critical during TBDMS-protected nucleoside synthesis?
Answer:
- Use anhydrous DMF and argon to prevent hydrolysis.
- Avoid prolonged basic conditions (e.g., NH4OH) to retain TBDMS stability.
- Conduct reactions in a fume hood with PPE (gloves, protective eyewear) .
Advanced Research Questions
Q. How can researchers resolve contradictions in TBDMS stability under hydroxymethylation conditions?
Answer: TBDMS groups may degrade under harsh conditions (e.g., formalin-triethylamine at elevated temperatures). Solutions include:
Q. What advanced methods validate the structural integrity of TBDMS-protected intermediates?
Answer:
Q. How to mitigate side reactions during TBDMS deprotection in complex nucleosides?
Answer:
Q. How does incorporating 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine into DNA impact biological assays?
Answer: The anhydrosugar ring enables cross-linking studies in DNA-protein interactions. Post-deprotection, the 5-hydroxymethyl group serves as a click chemistry handle. Ensure complete TBDMS removal to avoid steric hindrance in enzymatic assays .
Methodological Notes
- Purification : Silica gel chromatography with hexane/EtOAc (5:1 to 3:1) effectively isolates intermediates.
- Deprotection : Use 0.5 M NH4F in methanol (2 hr, rt) for TBDMS removal, followed by dialysis for oligonucleotide purification .
- Analytical Validation : Compare NMR shifts with literature (e.g., 5-CH2O-TBDMS protons at δ 3.8–4.2 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
